7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one
Description
This compound is a hybrid heterocyclic molecule featuring a thieno[2,3-d]pyrimidine core linked via an oxygen atom to a 4-methylcoumarin (chromen-2-one) scaffold. The thienopyrimidine moiety is substituted with a 4-isopropylphenyl group at position 5, while the coumarin unit has a methyl group at position 2.
Properties
IUPAC Name |
4-methyl-7-[5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S/c1-14(2)16-4-6-17(7-5-16)20-12-31-25-23(20)24(26-13-27-25)29-18-8-9-19-15(3)10-22(28)30-21(19)11-18/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAOKIXHMBPQGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that thieno[2,3-d]pyrimidines, a core structure in this compound, are known to exhibit diverse biological activities. They are often involved in interactions with various enzymes and receptors, which could potentially be the targets of this compound.
Mode of Action
Thieno[2,3-d]pyrimidines are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds. The presence of the isopropylphenyl and chromen-2-one groups may also influence the compound’s interaction with its targets, potentially enhancing its binding affinity or selectivity.
Biochemical Pathways
Given the known biological activities of thieno[2,3-d]pyrimidines, it’s plausible that this compound could affect a variety of pathways, potentially leading to downstream effects such as modulation of enzyme activity, alteration of signal transduction, or regulation of gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs based on structural motifs and available data from the provided evidence:
Structural and Functional Insights
Thienopyrimidine vs. SRI-32007’s pyrrolo[2,3-d]pyrimidine core demonstrated HBV inhibition, suggesting the target compound’s thienopyrimidine scaffold could be optimized for similar applications .
The coumarin moiety in the target compound shares structural homology with fluorinated coumarin derivatives (e.g., Example 84 in ), which exhibit low nanomolar bioactivity in kinase assays.
Linker Variations :
- The oxy linker in the target compound contrasts with the sulfanyl linker in TTP 22 and the thioether in . Sulfanyl linkers may confer redox sensitivity, while ethers offer metabolic stability.
Physicochemical Properties (Inferred)
- Melting Points: Analogous thienopyrimidine derivatives (e.g., ) show melting points between 122–244°C, suggesting the target compound may fall within this range.
- Solubility: TTP 22’s solubility in DMSO (≥51 mg/mL) indicates that the target compound’s coumarin-thienopyrimidine hybrid may require similar polar aprotic solvents for formulation .
Q & A
Q. What are the common synthetic routes for preparing 7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the thieno[2,3-d]pyrimidine core via cyclization of substituted thioureas or thioamides under acidic conditions .
- Step 2 : Introduction of the 4-isopropylphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Step 3 : Etherification at the 4-position of the pyrimidine ring using 4-methylcoumarin-7-ol under basic conditions (e.g., K₂CO₃ in DMF) .
Characterization : Intermediates are validated using ¹H/¹³C NMR (e.g., δ 6.43–8.63 ppm for aromatic protons ), LC-MS (e.g., m/z 450.9 [M+H]⁺ ), and elemental analysis. Purity is confirmed via HPLC with >95% thresholds .
Q. How is the purity and structural integrity of the compound confirmed post-synthesis?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients .
- Spectroscopy : ¹H NMR (e.g., DMSO-d₆ solvent for detecting hydroxyl protons) and LC-MS for molecular ion confirmation .
- Thermal Analysis : Melting point determination (e.g., 216–217°C ) to assess crystallinity and stability.
Q. What in vitro assays are recommended for preliminary biological screening of this compound?
- Methodological Answer :
- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values ).
Advanced Research Questions
Q. How can researchers optimize reaction yields for the thieno[2,3-d]pyrimidine core synthesis, and what variables are critical?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki couplings to improve aryl group incorporation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
- Temperature Control : Reflux conditions (80–100°C) for cyclization steps to minimize side products .
- Yield Tracking : Monitor via TLC and isolate intermediates to prevent decomposition .
Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Assay Standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate protocols .
- Cell Line Authentication : STR profiling to confirm genetic stability of cell lines .
- Dose-Response Repetition : Triplicate experiments with statistical analysis (e.g., ANOVA) to identify outliers .
Q. What computational methods validate the structure-activity relationship (SAR) of substituents on biological activity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase ).
- QSAR Modeling : Apply Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO/LUMO) with activity .
- Pharmacophore Mapping : Identify critical substituents (e.g., 4-isopropylphenyl for lipophilicity) using Schrödinger Suite .
Q. What experimental designs are suitable for assessing environmental persistence or biodegradation of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
